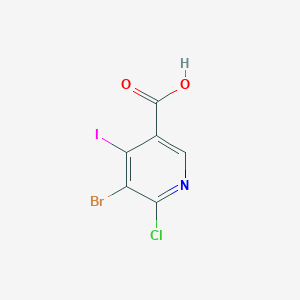
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxymethyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-hydroxymethylbenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 4-chloro-3-hydroxymethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Acetylation: Finally, the amine is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Hydrogenation: Utilizes catalysts to enhance the reduction step, making the process more efficient.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-chloro-3-carboxyphenyl ethylacetamide.
Reduction: N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Substitution: N-[2-(4-substituted-phenyl)ethyl]-acetamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-Chloro-3-hydroxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-methoxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-aminophenyl)ethyl]-acetamide
Uniqueness
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can participate in additional chemical reactions, making the compound versatile for various applications.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
N-[2-[4-chloro-3-(hydroxymethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-8(15)13-5-4-9-2-3-11(12)10(6-9)7-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Clave InChI |
ACOQDENMUQOQTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CC(=C(C=C1)Cl)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,4R)-4-(2-amino-6-pentoxy-purin-9-yl)cyclopent-2-en-1-yl]methanol](/img/structure/B8328784.png)


![6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8328802.png)
![2-Isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine](/img/structure/B8328806.png)



